4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are widely used in organic synthesis due to their versatility and reactivity. This particular compound features a dioxaborolane ring, which is known for its stability and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an appropriate alkene or alkyne. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into boranes or other reduced forms.
Substitution: It can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce boranes.
Scientific Research Applications
Chemistry
In chemistry, 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane is used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it a valuable intermediate in various synthetic pathways.
Biology and Medicine
In biological and medical research, this compound can be used to create boron-containing drugs or imaging agents. Boron compounds are known for their potential in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry
In the industrial sector, this compound may be used in the production of polymers, agrochemicals, and other specialty chemicals. Its unique properties can enhance the performance and functionality of these products.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The dioxaborolane ring can interact with nucleophiles, electrophiles, and radicals, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane
- This compound
- This compound
Uniqueness
Compared to other similar compounds, this compound offers unique stability and reactivity due to its dioxaborolane ring structure. This makes it particularly useful in applications requiring robust and versatile intermediates.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylpent-3-enyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO2/c1-10(2)8-7-9-13-14-11(3,4)12(5,6)15-13/h8H,7,9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSCXARPDWZZRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592362 | |
Record name | 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-67-2 | |
Record name | 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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